(4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a chlorobenzylidene and a fluorophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one under basic or acidic conditions. Common reagents used in this reaction include bases like sodium hydroxide or acids like hydrochloric acid. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure may be optimized to enhance its efficacy and reduce toxicity.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one: Similar structure with a bromine atom instead of chlorine.
(4Z)-4-(4-chlorobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of (4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-11-7-5-10(6-8-11)9-14-16(20)21-15(19-14)12-3-1-2-4-13(12)18/h1-9H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPONWQIBJSQIY-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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